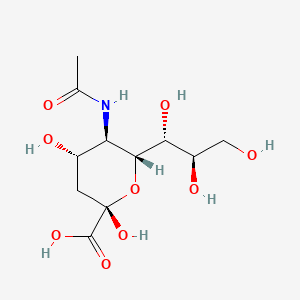
5-(1H-Benzoimidazol-2-il)-2-metil-fenilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fungicidas
Los derivados de benzimidazol son una clase de fungicidas de amplio espectro, altamente efectivos y de baja toxicidad . Se utilizan ampliamente en la agricultura para prevenir y controlar diversas enfermedades de las plantas causadas por hongos . La actividad fungicida de estos compuestos se basa en la estructura del anillo de benzimidazol .
Agentes anticancerígenos
Los derivados de benzimidazol se han estudiado intensamente por su potencial como agentes anticancerígenos . La presencia de un grupo metilo en la posición 5 (6) en el andamiaje de benzimidazol contribuye a su actividad anticancerígena . Los compuestos con grupos donadores de electrones (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) han mostrado un aumento significativo en la actividad anticancerígena .
Agentes antibacterianos
Los derivados de benzimidazol exhiben propiedades antibacterianas . Debido a sus excelentes propiedades antibacterianas, se utilizan ampliamente en diversas aplicaciones .
Agentes antiparasitarios
Los derivados de benzimidazol también exhiben efectos antiparasitarios . Se utilizan en el tratamiento de diversas infecciones parasitarias .
Inhibición de la proliferación de células T
Se ha observado que algunos derivados de benzimidazol, como el BMT-1, inhiben la proliferación de células T . Esta propiedad los convierte en candidatos potenciales para el desarrollo de fármacos inmunosupresores .
Inhibición de H+/K±ATPases
Los derivados de benzimidazol se han evaluado por su efecto inhibitorio sobre H+/K±ATPases . Esta propiedad podría ser útil en el desarrollo de fármacos para el tratamiento de afecciones como las úlceras pépticas y la enfermedad de reflujo gastroesofágico .
Análisis Bioquímico
Biochemical Properties
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, have been shown to exhibit antimicrobial, antiviral, and anticancer activities . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. The compound’s ability to interact with biopolymers makes it a valuable tool in medicinal chemistry .
Cellular Effects
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have shown significant anticancer activity by inhibiting the proliferation of cancer cells . The compound’s impact on cellular metabolism includes altering the metabolic flux and affecting metabolite levels, which can lead to changes in cell growth and survival .
Molecular Mechanism
The molecular mechanism of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzimidazole derivatives have been shown to inhibit microtubule formation, which is crucial for cell division . This inhibition disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing microbial infections . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism often involves oxidation, reduction, and conjugation reactions, which can lead to the formation of active or inactive metabolites . These metabolic processes are crucial for determining the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function . For example, benzimidazole derivatives have been shown to accumulate in the nucleus, where they can interact with DNA and other nuclear proteins .
Subcellular Localization
The subcellular localization of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzimidazole derivatives can localize to the mitochondria, where they influence mitochondrial function and induce apoptosis . The precise localization of the compound within cells can determine its therapeutic potential and efficacy .
Propiedades
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYALKGHFGHBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352197 |
Source


|
| Record name | 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-33-8 |
Source


|
| Record name | 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
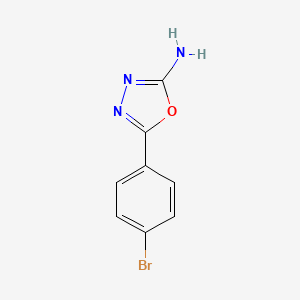

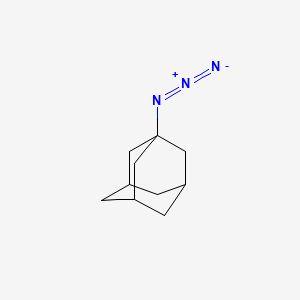
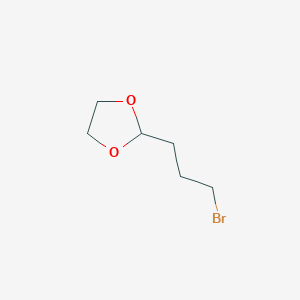
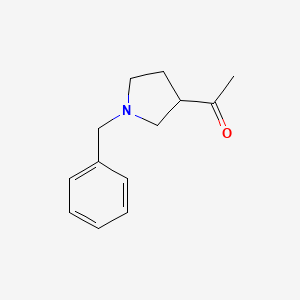
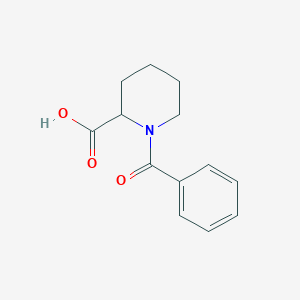
![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)




